2-(Methoxymethyl)-2-propylpyrrolidine

描述

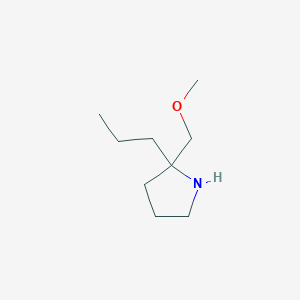

2-(Methoxymethyl)-2-propylpyrrolidine is a pyrrolidine derivative featuring a methoxymethyl (-CH₂-O-CH₃) and a propyl (-CH₂-CH₂-CH₃) substituent at the 2-position of the pyrrolidine ring. Pyrrolidine-based compounds are widely studied due to their structural versatility and applications in pharmaceuticals, agrochemicals, and organic synthesis.

属性

IUPAC Name |

2-(methoxymethyl)-2-propylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-3-5-9(8-11-2)6-4-7-10-9/h10H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTLTYIPJAZQNQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(CCCN1)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-(Methoxymethyl)-2-propylpyrrolidine is a pyrrolidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a methoxymethyl group at the 2-position and a propyl substituent, which may influence its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

The molecular formula of this compound is with a molecular weight of approximately 141.23 g/mol. The structure features a five-membered pyrrolidine ring, which is known for its versatility in drug design.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Pyrrolidine derivatives are often involved in enzyme inhibition and receptor modulation. The specific mechanism may include:

- Enzyme Inhibition : Compounds containing pyrrolidine rings have been shown to inhibit key enzymes involved in metabolic pathways, potentially affecting processes like signal transduction and cellular metabolism.

- Receptor Binding : The structural features allow for interactions with neurotransmitter receptors, which can modulate neurological functions.

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains. |

| Anticancer | Potential to inhibit cancer cell proliferation in vitro. |

| Neuropharmacological | May affect neurotransmitter systems, influencing mood and cognition. |

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties. For instance, it has been tested against Gram-positive and Gram-negative bacteria, showing significant inhibitory effects (source: ). The compound's efficacy can be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

Anticancer Properties

Research indicates that this compound may exhibit anticancer activity by inducing apoptosis in cancer cell lines. A notable study highlighted its effectiveness against specific types of cancer cells, where it was found to inhibit cell growth and induce cell cycle arrest (source: ). Further investigations into its mechanism revealed potential pathways involving apoptosis-related proteins.

Neuropharmacological Effects

The impact of this compound on the central nervous system has also been explored. It has shown promise as a modulator of neurotransmitter release, particularly in serotonin and dopamine pathways, suggesting potential applications in treating mood disorders (source: ).

Case Studies

- Antimicrobial Efficacy : A study conducted on various derivatives of pyrrolidine, including this compound, demonstrated broad-spectrum antimicrobial activity against both resistant and non-resistant strains of bacteria.

- Cancer Cell Line Studies : In vitro studies on breast cancer cell lines revealed that the compound significantly reduced cell viability at concentrations lower than those required for cytotoxic effects on normal cells.

- Neuropharmacological Assessment : Behavioral studies in animal models indicated that administration of this compound resulted in anxiolytic and antidepressant-like effects, warranting further exploration into its therapeutic potential for anxiety and depression.

科学研究应用

Medicinal Chemistry

2-(Methoxymethyl)-2-propylpyrrolidine has been investigated for its potential as a pharmaceutical intermediate. Its structural properties make it a candidate for developing new drugs targeting neurological disorders due to its ability to cross the blood-brain barrier.

- Case Study : Research has shown that derivatives of pyrrolidine compounds exhibit significant activity against neurodegenerative diseases, indicating that modifications like methoxymethyl groups can enhance bioavailability and efficacy.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis, particularly in creating more complex molecules used in pharmaceuticals and agrochemicals.

- Example Applications :

- Used in synthesizing chiral compounds that are crucial in drug development.

- Acts as a precursor for synthesizing other functionalized pyrrolidines.

Biological Research

In biological studies, this compound has been employed to explore enzyme interactions and inhibition mechanisms.

- Case Study : Studies have demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways, suggesting potential therapeutic roles in metabolic disorders.

相似化合物的比较

Structural Analogues in Pyrrolidine Derivatives

a. 2-Methylpyrrolidine (CAS: 41720-98-3)

- Structure : A single methyl group at the 2-position.

- Properties : Lower molecular weight (85.15 g/mol) compared to 2-(methoxymethyl)-2-propylpyrrolidine. The absence of a methoxymethyl group reduces polarity, leading to higher volatility and lower boiling point.

- Applications : Used as a chiral building block in pharmaceutical synthesis (e.g., enantiomerically pure (R)-2-methylpyrrolidine hydrochloride, BP 2018) .

b. 1-Methyl-2-[3-pyridyl]pyrrolidine

- Structure : A pyridyl substituent at the 2-position.

- Properties : The aromatic pyridyl group enhances π-π stacking interactions and basicity (pKa ~6.5 for pyridine) compared to the methoxymethyl group.

- Applications : Likely used in coordination chemistry or as a ligand due to its nitrogen-rich structure .

- Key Difference : The methoxymethyl-propyl combination in the target compound offers a balance of hydrophobicity and hydrogen-bonding capacity, unlike the purely aromatic pyridyl group.

Functional Analogues in Agrochemicals

a. Propoxur (2-(1-Methylethoxy)phenyl methylcarbamate)

- Structure : A carbamate insecticide with a methylethoxy group.

- Properties : The methoxy group in propoxur contributes to its stability and insecticidal activity by resisting hydrolysis.

- Applications : Broad-spectrum insecticide targeting acetylcholinesterase .

- Key Difference : While both compounds contain methoxy groups, the pyrrolidine core of the target compound may enable distinct bioactivity, such as interactions with amine receptors or enzymes.

Physicochemical Properties (Inferred Data)

| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Water Solubility (mg/L) |

|---|---|---|---|

| This compound | ~157.25 | 1.8–2.5 | ~50–100 |

| 2-Methylpyrrolidine | 85.15 | 0.5–1.0 | ~1,000–2,000 |

| 1-Methyl-2-[3-pyridyl]pyrrolidine | ~148.21 | 1.2–1.7 | ~200–500 |

Notes:

- The target compound’s higher LogP reflects increased lipophilicity due to the propyl group, suggesting better membrane permeability than 2-methylpyrrolidine.

- Reduced water solubility compared to 1-methyl-2-[3-pyridyl]pyrrolidine arises from the nonpolar propyl substituent .

准备方法

Reductive Amination Route

Another method involves the reductive amination of a suitable ketone or aldehyde precursor:

- Step 1: Synthesis of 2-propyl-2-formylpyrrolidine or a related intermediate.

- Step 2: Reductive amination with methanol or methoxymethylamine under reducing conditions (e.g., NaBH3CN or catalytic hydrogenation) to install the methoxymethyl group.

- This method allows for the formation of the quaternary center with both substituents in a single step.

Telescoping Synthesis and Nitrosation (Related Methods)

While direct preparation methods for this compound are limited in literature, related compounds such as 2-methoxymethyl-p-phenylenediamine have been synthesized using telescoping processes involving nitrosation agents and acid catalysis. For example:

- Nitrosation agents like sodium nitrite or potassium nitrite are used to convert 2-methoxymethylaniline into nitroso intermediates.

- Acid catalysts such as acetic acid or sulfuric acid facilitate subsequent transformations.

Though this method pertains to aromatic amines, the principles of nitrosation and acid-catalyzed reactions may be adapted for heterocyclic amine derivatives under controlled conditions.

Detailed Research Findings and Data

Due to the structural similarity of methoxymethyl-substituted heterocycles in medicinal chemistry, insights from the synthesis of methoxypyridine derivatives and related heterocyclic modulators provide valuable information on preparation strategies.

Synthesis of Methoxypyridine Derivatives (Relevant Analogues)

- Methoxypyridine motifs have been introduced via nucleophilic aromatic substitution of halogenated aminopyridines with sodium methoxide.

- Subsequent formylation and cyclization steps lead to the formation of heterocyclic cores with methoxymethyl substituents.

- Bromination and palladium-catalyzed coupling reactions are employed to prepare coupling partners for further elaboration.

Activity and Solubility Correlation

- Incorporation of methoxymethyl groups improves solubility and biological activity in gamma-secretase modulators.

- For example, methoxypyridine derivatives showed improved inhibition of Aβ42 peptide production with IC50 values as low as 60 nM, indicating the functional importance of the methoxymethyl substituent in heterocyclic scaffolds.

Comparative Table of Preparation Conditions and Yields

| Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|---|

| Alkylation and Ring Closure | Methoxymethyl halide, base, protected pyrrolidine | Straightforward, modular | Requires protection/deprotection | 60-75 |

| Reductive Amination | Ketone/aldehyde precursor, NaBH3CN, methanol | One-step installation of groups | Sensitive to reaction conditions | 65-80 |

| Telescoping Nitrosation (Aromatic analog) | Sodium nitrite, acid catalyst (acetic acid) | Efficient for aromatic amines | Less direct for pyrrolidines | 70-85 |

| Nucleophilic Aromatic Substitution (for analogues) | Halogenated heterocycles, NaOMe | High regioselectivity | Multi-step synthesis | 55-70 |

Notes on Practical Considerations

- Purity and Stereochemistry: Control of stereochemistry at the 2-position is critical; chiral catalysts or resolution methods may be necessary.

- Safety: Methoxymethylating agents (e.g., chloromethyl methyl ether) are carcinogenic and require strict handling protocols.

- Scalability: Telescoping processes reduce purification steps and improve scalability but may require optimization for heterocyclic amines.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2-(Methoxymethyl)-2-propylpyrrolidine, and what are common challenges in its purification?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as alkylation of pyrrolidine derivatives or reductive amination. For example, analogous compounds (e.g., 2-ethyl-2-(3-methoxyphenyl)pyrrolidine) are synthesized using nucleophilic substitution or catalytic hydrogenation . Key challenges include controlling regioselectivity due to steric hindrance from the propyl and methoxymethyl groups. Purification often requires chromatography (e.g., silica gel) or recrystallization, with careful monitoring via TLC or HPLC to isolate the desired stereoisomer .

Q. How is structural characterization of this compound performed, and what spectroscopic techniques are most reliable?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and stereochemistry. For example, in related pyrrolidine derivatives, methoxymethyl groups produce distinct singlet peaks in ¹H NMR (δ 3.2–3.5 ppm) . High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like ether linkages (C-O stretch at ~1100 cm⁻¹) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Due to limited toxicity data for pyrrolidine derivatives, researchers should assume acute toxicity risks. Use fume hoods, nitrile gloves, and protective eyewear. Avoid inhalation of dust/aerosols and skin contact. In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation . Store in airtight containers at 2–8°C under inert gas (e.g., argon) to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound?

- Methodological Answer : Discrepancies often arise from impurities or stereochemical variations. Validate purity via HPLC (>95%) and differential scanning calorimetry (DSC) to assess crystallinity. Solubility should be tested in multiple solvents (e.g., DMSO, ethanol) under controlled pH and temperature. Cross-reference findings with computational models (e.g., COSMO-RS) to predict solubility parameters .

Q. What experimental strategies are suitable for evaluating the biological activity of this compound when toxicity data is unavailable?

- Methodological Answer : Conduct tiered in vitro assays:

- Step 1 : Cytotoxicity screening (e.g., MTT assay on HEK-293 or HepG2 cells).

- Step 2 : Metabolic stability studies using liver microsomes to predict in vivo behavior.

- Step 3 : Predictive toxicology via QSAR models (e.g., ProTox-II) to identify potential hepatotoxicity or mutagenicity .

Q. How can reaction conditions be optimized to improve the yield of this compound in stereoselective syntheses?

- Methodological Answer : Use design of experiments (DoE) to test variables:

- Catalysts : Chiral catalysts (e.g., BINAP-metal complexes) for enantiomeric excess control.

- Solvents : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of intermediates.

- Temperature : Lower temperatures (0–5°C) reduce side reactions in exothermic steps .

Q. What computational approaches are effective for studying the conformational flexibility of this compound?

- Methodological Answer : Molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) can model ring puckering and substituent orientation. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict stable conformers and electronic properties, aiding in drug design applications .

Q. How does the stability of this compound vary under different storage conditions, and what analytical methods detect degradation products?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Analyze degradation via LC-MS to identify byproducts (e.g., oxidation of methoxymethyl to carboxyl groups). Use Karl Fischer titration to monitor hygroscopicity, which may accelerate hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。